N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide
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Overview
Description
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the bis(2-methylpropyl)amino group: This can be achieved through the reaction of 2-methylpropylamine with appropriate starting materials under controlled conditions.
Nitration of the aromatic ring:
Condensation reaction: The final step involves the condensation of the nitrophenyl intermediate with phenoxyacetohydrazide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or sulfuric acid can be used for halogenation and sulfonation, respectively.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bis(2-methylpropyl)amino group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide: shares similarities with other nitrophenyl derivatives and hydrazides.
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
- The presence of both nitro and bis(2-methylpropyl)amino groups in the same molecule provides unique reactivity and potential for diverse applications.
- The compound’s structure allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
Molecular Formula |
C23H30N4O4 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H30N4O4/c1-17(2)14-26(15-18(3)4)22-11-10-20(27(29)30)12-19(22)13-24-25-23(28)16-31-21-8-6-5-7-9-21/h5-13,17-18H,14-16H2,1-4H3,(H,25,28)/b24-13+ |
InChI Key |
NWUDJKNMWSNHID-ZMOGYAJESA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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